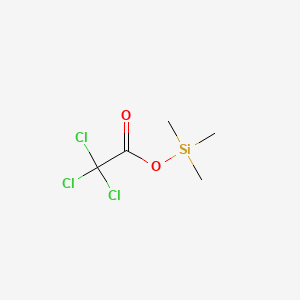

Trimethylsilyl trichloroacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIZQIKYAKUOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948314 | |

| Record name | Trimethylsilyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25436-07-1 | |

| Record name | Acetic acid, 2,2,2-trichloro-, trimethylsilyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25436-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl trichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025436071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl trichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylsilyl Trichloroacetate: Synthesis, Characterization, and Application

Abstract

Trimethylsilyl trichloroacetate (TMS-TCA) has emerged as a reagent of significant interest for researchers, particularly in the fields of organic synthesis and drug development. Its primary utility lies in its function as a stable, manageable precursor to the trichloromethide anion, offering a valuable alternative to the use of chloroform and strong bases in carbon-carbon bond formation.[1] This guide provides a comprehensive overview of TMS-TCA, detailing its synthesis, rigorous characterization, key applications, and essential safety protocols. By explaining the causality behind experimental choices and grounding all protocols in established scientific principles, this document serves as a practical resource for scientists seeking to leverage this versatile reagent in their work.

Introduction: The Strategic Value of this compound

In the landscape of modern organic chemistry, the development of reagents that offer enhanced safety, selectivity, and efficiency is paramount. This compound (TMS-TCA), with the chemical formula C₅H₉Cl₃O₂Si, is one such reagent.[2] It is a silyl ester, a class of compounds known for their unique reactivity and utility as protecting groups.[3][4] However, the primary value of TMS-TCA is not as a protecting group for carboxylic acids—a role for which silyl esters are often too labile—but as an effective synthon for the trichloromethide nucleophile (⁻CCl₃).[1][3]

Traditionally, the generation of the trichloromethide anion involves the reaction of chloroform with a strong base, a method often complicated by competing side reactions such as the Cannizzaro reaction when aldehydes are used as substrates.[1] TMS-TCA circumvents this issue by providing a pathway to generate the necessary reactive intermediate under milder, often catalytic, conditions. This guide delves into the core aspects of TMS-TCA, from its creation in the lab to its application in forming complex molecular architectures relevant to pharmaceutical discovery.

Synthesis of this compound

The preparation of TMS-TCA is accessible through several reliable methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. The fundamental principle involves the silylation of trichloroacetic acid.[5][6]

Method A: Reaction with Hexamethyldisiloxane (HMDS)

This is a highly efficient and common method that leverages the reaction between trichloroacetic acid and hexamethyldisiloxane, typically with an acid catalyst.[1] HMDS is an economical and easy-to-handle silylating agent.[7] The only byproduct of the reaction is water, which is typically removed azeotropically or by the reaction conditions.

Causality and Experimental Insight: The role of the sulfuric acid catalyst is to protonate the oxygen atom of HMDS, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the carboxylate oxygen of trichloroacetic acid. The reaction equilibrium is driven forward by the formation of the stable Si-O-C bond and the removal of water.

Experimental Protocol: Synthesis via HMDS

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trichloroacetic acid (1.0 equiv). The flask is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add a suitable solvent such as toluene. Subsequently, add hexamethyldisiloxane (0.6 equiv) to the flask.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%) to the stirring mixture.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of CO₂ evolution if any decomposition occurs, or more reliably by techniques like TLC or GC-MS on quenched aliquots.[1]

-

Workup and Purification: After the reaction is complete (typically several hours), cool the mixture to room temperature. The product, TMS-TCA, is often used directly or can be purified by fractional distillation under reduced pressure to yield a colorless liquid.[2][8]

Method B: Reaction with Chlorotrimethylsilane (TMSCl)

An alternative route involves the reaction of trichloroacetic acid with chlorotrimethylsilane in the presence of a tertiary amine base, such as triethylamine (NEt₃).[9]

Causality and Experimental Insight: In this process, triethylamine acts as a base to deprotonate the trichloroacetic acid, forming the trichloroacetate anion. This anion then serves as a nucleophile, attacking the electrophilic silicon atom of TMSCl and displacing the chloride ion. The triethylammonium chloride salt precipitates from the reaction mixture, helping to drive the reaction to completion. It is critical to use anhydrous solvents and reagents, as TMSCl readily hydrolyzes in the presence of water.[5][10]

Experimental Protocol: Synthesis via TMSCl

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add trichloroacetic acid (1.0 equiv) and a dry aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Base Addition: Cool the flask in an ice bath (0 °C) and add triethylamine (1.1 equiv) dropwise.

-

Silylating Agent Addition: Add chlorotrimethylsilane (1.1 equiv) dropwise to the stirring mixture via the dropping funnel over 15-20 minutes. A white precipitate of triethylammonium chloride will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitorable by TLC or IR spectroscopy).

-

Workup and Purification: Filter the reaction mixture to remove the triethylammonium chloride salt. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by distillation under vacuum.

Synthesis Data Summary

| Parameter | Method A: HMDS | Method B: TMSCl |

| Silylating Agent | Hexamethyldisiloxane | Chlorotrimethylsilane |

| Catalyst/Base | Sulfuric Acid (catalyst) | Triethylamine (base) |

| Key Byproduct | Water | Triethylammonium Chloride |

| Typical Yield | >90%[8] | ~85%[8] |

| Primary Advantage | Atom economy, low cost | Well-defined stoichiometry |

| Key Consideration | Requires heating/reflux | Requires strict anhydrous conditions |

Characterization of this compound

Rigorous analytical characterization is essential to confirm the successful synthesis and purity of TMS-TCA. The following techniques are standard for structural elucidation.

// Central Silicon atom Si [label="Si", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Three Methyl groups bonded to Silicon CH3_1 [label="CH₃"]; CH3_2 [label="CH₃"]; CH3_3 [label="CH₃"];

// Oxygen atom linking Si and Carbonyl O_ester [label="O", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Carbonyl group C_carbonyl [label="C"]; O_carbonyl [label="O"];

// Trichloromethyl group C_alpha [label="C"]; Cl_1 [label="Cl"]; Cl_2 [label="Cl"]; Cl_3 [label="Cl"];

// Bonds Si -- CH3_1; Si -- CH3_2; Si -- CH3_3; Si -- O_ester; O_ester -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- C_alpha; C_alpha -- Cl_1; C_alpha -- Cl_2; C_alpha -- Cl_3; } } Caption: Molecular structure of TMS-TCA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure of TMS-TCA.

-

¹H NMR: The most prominent signal will be a sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl group (-Si(CH₃)₃). This peak typically appears far upfield, around δ 0.4 ppm (in CDCl₃), due to the electropositive nature of silicon. The absence of a broad acidic proton signal from the starting trichloroacetic acid is a key indicator of a successful reaction.

-

¹³C NMR: The spectrum will show a signal for the methyl carbons of the TMS group near δ 0 ppm. The carbonyl carbon (C=O) of the ester will appear significantly downfield, typically in the range of δ 160-165 ppm. A signal for the quaternary carbon bearing the three chlorine atoms (-CCl₃) will also be present, often around δ 90-95 ppm.

-

²⁹Si NMR: This technique, while less common, provides direct evidence of the silicon environment. A single resonance would be expected, confirming the presence of a single type of silicon atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

The most diagnostic peak is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears at a high frequency, around 1750-1770 cm⁻¹ . This is higher than a typical ester due to the electron-withdrawing effect of the adjacent trichloromethyl group.

-

Strong absorptions corresponding to the Si-C bonds (around 1250 cm⁻¹ and 840 cm⁻¹) and the Si-O single bond stretch (around 1100 cm⁻¹) are also characteristic.

-

The C-Cl stretches will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula C₅H₉Cl₃O₂Si.[11]

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The exact mass is 233.9437 g/mol .[8]

-

Key Fragments: A prominent peak at m/z 73 corresponding to the trimethylsilyl cation, [(CH₃)₃Si]⁺, is a hallmark of TMS-containing compounds.[12] Other significant fragments may arise from the loss of the TMS group or cleavage of the trichloromethyl group.

Summary of Spectroscopic Data

| Technique | Feature | Expected Value/Observation |

| ¹H NMR | -Si(CH₃)₃ protons | ~ δ 0.4 ppm (singlet, 9H) |

| ¹³C NMR | -Si(CH₃)₃ carbons | ~ δ 0 ppm |

| -CCl₃ carbon | ~ δ 90-95 ppm | |

| C=O carbon | ~ δ 160-165 ppm | |

| IR | C=O stretch | 1750 - 1770 cm⁻¹ (strong) |

| Si-C stretch | ~1250 cm⁻¹, ~840 cm⁻¹ (strong) | |

| MS | [M]⁺ | Isotopic cluster around m/z 234-240 |

| Base Peak/Key Fragment | m/z 73 ([(CH₃)₃Si]⁺) |

Applications in Organic Synthesis

The primary application of TMS-TCA is as a trichloromethide anion synthon for the synthesis of α-(trichloromethyl)carbinols.[1] This reaction is particularly valuable in the synthesis of pharmaceutical intermediates.[1]

Synthesis of α-(Trichloromethyl)carbinols

TMS-TCA reacts with aldehydes and ketones in the presence of a catalyst to generate the corresponding trimethylsilyl-protected trichloromethylcarbinols. Subsequent hydrolysis yields the desired alcohol product. This process avoids the strongly basic conditions that can cause undesired side reactions.[13]

Mechanism: The reaction is initiated by a nucleophilic catalyst (e.g., fluoride or carbonate) that attacks the silicon atom of TMS-TCA. This generates a transient trichloromethide anion, which then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide is trapped by the trimethylsilyl group, yielding a silyl ether intermediate, which can be readily hydrolyzed under mild acidic conditions.

Experimental Protocol: Synthesis of α-(Trichloromethyl)-3-nitrobenzyl Alcohol [1]

-

Preparation: In a reaction vessel, combine m-nitrobenzaldehyde (1.0 equiv) and freshly prepared or distilled TMS-TCA (1.3 equiv).

-

Catalysis: Add a catalytic amount of potassium fluoride (KF, 0.2-0.25 equiv) and a phase-transfer catalyst like 18-crown-6 if needed for solubility.

-

Reaction: Heat the mixture (e.g., 70 °C) in the absence of a solvent or in a high-boiling solvent like THF. Monitor the reaction for completion (e.g., by GC or TLC).

-

Hydrolysis (Workup): Upon completion, cool the reaction mixture and perform an acidic workup (e.g., with dilute HCl) to hydrolyze the intermediate silyl ether.

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting alcohol, typically by column chromatography or recrystallization.

// Reactants TMS_TCA [label="TMS-TCA\n(Cl₃CCO₂SiMe₃)"]; Aldehyde [label="Aldehyde/Ketone\n(R₂C=O)"]; Catalyst [label="Catalyst\n(e.g., KF)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates Step1 [label="Trichloromethide\nGeneration", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step2 [label="Nucleophilic\nAttack", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SilylEther [label="Intermediate Silyl Ether\n(R₂C(OSiMe₃)CCl₃)"];

// Final Steps Hydrolysis [label="Acidic Workup\n(H₃O⁺)"]; Product [label="α-(Trichloromethyl)carbinol\n(R₂C(OH)CCl₃)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections TMS_TCA -> Step1; Catalyst -> Step1; Aldehyde -> Step2; Step1 -> Step2 [label="⁻CCl₃"]; Step2 -> SilylEther; SilylEther -> Hydrolysis; Hydrolysis -> Product; } } Caption: Reaction pathway for carbinol synthesis using TMS-TCA.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to minimize risk.[2][14] It is classified as a flammable liquid and vapor, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[2] Contact lenses should not be worn.[2]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2] Emergency eye wash fountains and safety showers must be readily accessible.[15]

-

Fire Safety: TMS-TCA is a flammable liquid with a flash point of 38.3 °C.[8] Keep away from heat, sparks, open flames, and other ignition sources.[14] Use non-sparking tools and take precautionary measures against static discharge.[2] Suitable extinguishing media include water spray, foam, carbon dioxide, and dry chemical.[2]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere.[2][10] The compound is moisture-sensitive and will hydrolyze.[10]

-

Incompatibilities: Avoid contact with water, strong acids, and strong oxidizing agents.[2][10]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2]

-

Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[14] Seek medical attention if irritation occurs.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

Conclusion

This compound is a highly effective and versatile reagent for modern organic synthesis. Its ability to serve as a convenient and safer alternative to chloroform for generating the trichloromethide anion makes it particularly valuable for constructing complex molecules, including intermediates for drug development. A thorough understanding of its synthesis, characterization, and handling protocols, as outlined in this guide, empowers researchers to confidently and safely incorporate TMS-TCA into their synthetic strategies, paving the way for new chemical innovations.

References

- This compound - Safety Data Sheet. Gelest, Inc. [URL: https://www.gelest.com/sds/SIT8616.0.pdf]

- This compound AS A CHLOROFORM ALTERNATIVE FOR THE SYNTHESIS OF α-(TRICHOLOROMETHYL)-3-NITROBENZYL ALCOHOL. Organic Preparations and Procedures International. [URL: https://www.tandfonline.com/doi/abs/10.1080/00304949509458462]

- This compound - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductGHSDetail_25436-07-1_EN.htm]

- Trimethylsilyl trifluoroacetate - Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/sites/default/files/sds/2120-1-93.pdf]

- SAFETY DATA SHEET - Chlorotrimethylsilane. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC149980025]

- SAFETY DATA SHEET - Chlorotrimethylsilane. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/92361]

- Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0109]

- Safety Data Sheet - Silyl Terminated Polyether. 3M. [URL: https://multimedia.3m.

- TRIMETHYLSILYL (TRIMETHYLSILYL)ACETATE synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/24082-11-9.htm]

- Synthesis of 30. TMSCl=trimethylsilyl chloride, TFA=trifluoroacetic acid. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-30-TMSCl-trimethylsilyl-chloride-TFA-trifluoroacetic-acid_fig15_358688410]

- Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis. ChemicalBook. [URL: https://www.chemicalbook.

- Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Gelest. [URL: https://www.gelest.com/wp-content/uploads/2017/08/SiH-Handling-Guide.pdf]

- Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. [URL: https://www.researchgate.

- This compound (C5H9Cl3O2Si). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/117484]

- CAS NO.25436-07-1 this compound. Daken Chemical. [URL: https://www.dakenchem.

- This compound | CAS#:25436-07-1. Chemsrc. [URL: https://www.chemsrc.com/en/cas/25436-07-1_839049.html]

- One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/201.shtm]

- SAFETY DATA SHEET - silyl terminated polyether. PPG. [URL: https://buyat.ppg.com/sdsSearch/getDocument/US/EN/00000000000000000000030206]

- Silyl Esters. In Protective Groups in Organic Synthesis. [URL: https://media.wiley.

- MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mas.21590]

- Silyl ether. Wikipedia. [URL: https://en.wikipedia.org/wiki/Silyl_ether]

- Trimethylsilyl chloride. Wikipedia. [URL: https://en.wikipedia.org/wiki/Trimethylsilyl_chloride]

- Trimethylsilyl chloride. YouTube. [URL: https://www.youtube.

- Mechanism and Kinetics of Hexamethyldisilazane Reaction with a Fumed Silica Surface. ResearchGate. [URL: https://www.researchgate.net/publication/232014138_Mechanism_and_Kinetics_of_Hexamethyldisilazane_Reaction_with_a_Fumed_Silica_Surface]

- Trimethylsilyl Compounds: Reactions & Applications. Scribd. [URL: https://www.scribd.

- Machine learning for identification of silylated derivatives from mass spectra. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9474708/]

- Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate. [URL: https://www.researchgate.

- Process for preparing trichloroacetic acid. Google Patents. [URL: https://patents.google.

- CAS NO.25436-07-1 this compound. Daken Chemical. [URL: https://www.dakenchem.

- Hexamethyldisilazane. ResearchGate. [URL: https://www.researchgate.

- Trimethylsilyl Chloride: A Facile and Efficient Reagent for One‐Pot Synthesis of 3,4‐Dihydropyrimidin‐2(1H)‐ones. ResearchGate. [URL: https://www.researchgate.net/publication/250181519_Trimethylsilyl_Chloride_A_Facile_and_Efficient_Reagent_for_One-Pot_Synthesis_of_34-Dihydropyrimidin-21H-ones]

- Conversion of trichloroacetic acid to dichloroacetic acid in biological samples. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8880486/]

- Self-decarboxylation of trichloroacetic acid redox catalyzed by trichloroacetate ions in acetonitrile solutions. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob02377a]

- Possible role for trichloroacetate in pharmaceutical formulations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/5407005/]

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [URL: https://www.youtube.

- Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing. [URL: https://www.mass-spec-sailing.

- Application Note: NMR Spectroscopic Characterization of 2,3,4-Tri-O-trimethylsilyllincomycin. Benchchem. [URL: https://www.benchchem.com/application-notes/nmr-spectroscopic-characterization-of-2-3-4-tri-o-trimethylsilyllincomycin]

- Trichloroacetic Acid (TCA) Uses in Synthesis & Labs. Advent Chembio. [URL: https://adventchembio.com/blog/trichloroacetic-acid-tca-uses-in-synthesis-labs/]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. gelest.com [gelest.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS#:25436-07-1 | Chemsrc [chemsrc.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

- 11. PubChemLite - this compound (C5H9Cl3O2Si) [pubchemlite.lcsb.uni.lu]

- 12. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols [organic-chemistry.org]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to Trimethylsilyl trichloroacetate: Properties, Applications, and Experimental Protocols

Introduction: In the landscape of modern organic synthesis, the demand for reagents that offer high reactivity under mild, selective conditions is paramount. Trimethylsilyl trichloroacetate (TMS-TCA) has emerged as a versatile and powerful tool, primarily recognized for its utility as a precursor to dichlorocarbene under neutral conditions. This attribute makes it an invaluable reagent in the synthesis of complex molecules, particularly those bearing base-sensitive functional groups. This guide provides a comprehensive technical overview of TMS-TCA, delving into its fundamental properties, mechanistic pathways, and practical applications, with a focus on empowering researchers, scientists, and drug development professionals to leverage its full potential.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is the foundation of its safe and effective application in experimental design. TMS-TCA is a clear liquid whose characteristics are summarized below. These properties dictate its handling, reaction setup, and purification procedures.

| Property | Value | Source(s) |

| CAS Number | 25436-07-1 | [1][2] |

| Molecular Formula | C₅H₉Cl₃O₂Si | [1][2] |

| Molecular Weight | 235.57 g/mol | [1][3] |

| Appearance | Clear Liquid | [3][4] |

| Boiling Point | 70-72 °C @ 12 mmHg | [1][3] |

| Density | 1.237 - 1.245 g/mL @ 25 °C | [1][3] |

| Refractive Index | ~1.441 (n²⁰/D) | [1][3] |

| Flash Point | 28 °C | [3] |

| Solubility | Soluble in common organic solvents; reacts with water. | [1][3] |

| Stability | Stable in sealed containers under a dry, inert atmosphere. | [3] |

Primary Application: A Neutral Precursor for Dichlorocarbene Generation

The principal application of this compound in synthetic chemistry is as an efficient generator of dichlorocarbene (:CCl₂). Dichlorocarbene is a highly reactive intermediate essential for the synthesis of gem-dichlorocyclopropanes, which are versatile building blocks for further transformations.[3][5]

Unlike traditional methods that require harsh basic conditions (e.g., chloroform and sodium hydroxide) or high temperatures for the thermal decomposition of sodium trichloroacetate, TMS-TCA offers a remarkably mild and neutral pathway.[6][7] The reaction is typically initiated by a fluoride source, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst to enhance solubility and reactivity.

The causality behind this method's efficacy lies in the exceptionally high affinity of fluoride for silicon. The mechanism proceeds as follows:

-

Fluoride Attack: The fluoride ion acts as a potent nucleophile, attacking the electrophilic silicon atom of the trimethylsilyl group.

-

Intermediate Formation: This attack forms a transient pentacoordinate silicon intermediate, which rapidly fragments.

-

Fragmentation & Anion Release: The fragmentation results in the formation of highly stable trimethylsilyl fluoride (Me₃SiF) and the release of the trichloromethyl anion (⁻CCl₃).

-

Alpha-Elimination: The trichloromethyl anion is unstable and spontaneously undergoes alpha-elimination, expelling a chloride ion (Cl⁻) to generate the neutral, electrophilic dichlorocarbene (:CCl₂).

-

Cyclopropanation: The in situ generated dichlorocarbene is immediately trapped by an alkene present in the reaction mixture in a concerted [2+1] cycloaddition, yielding the corresponding gem-dichlorocyclopropane.[8]

This fluoride-initiated pathway is superior for substrates containing base-sensitive functionalities, such as esters, ketones, or hydroxyl groups, which would be compromised under traditional basic conditions.

Caption: Fluoride-initiated generation of dichlorocarbene from TMS-TCA.

Secondary Application: Silylation Reagent

While primarily used for carbene generation, TMS-TCA is also a competent silylating agent for a variety of functional groups.[6][9] Silylation is a crucial protection strategy in multi-step synthesis, rendering protic functional groups non-reactive towards certain reagents and increasing the volatility of compounds for analytical techniques like gas chromatography.

TMS-TCA can effectively silylate:

-

Phenols

-

Carboxylic acids

-

Thiols (Mercaptans)

-

Amides

-

Terminal Alkynes

-

β-Keto esters

The reaction of TMS-TCA with aldehydes and ketones is also reported, affording silylated trichloromethyl carbinols.[6][9] This reactivity underscores its utility beyond simple protection, enabling the construction of more complex molecular architectures.

Field-Proven Experimental Protocol: Dichlorocyclopropanation of Cyclohexene

The following protocol is based on the established methodology for generating dichlorocarbene from this compound for the synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane.[7] This self-validating system ensures that all components are utilized efficiently for the desired transformation.

Objective: To synthesize 7,7-Dichlorobicyclo[4.1.0]heptane via the dichlorocyclopropanation of cyclohexene using this compound.

Materials:

-

This compound (1.0 equiv)

-

Cyclohexene (1.2 - 1.5 equiv, substrate)

-

Potassium Fluoride (KF, anhydrous, 1.5 equiv)

-

Tetrabutylammonium iodide (TBAI, 0.1 equiv, phase-transfer catalyst)

-

Toluene (anhydrous, reaction solvent)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble the glassware and ensure it is dry. Place the round-bottom flask under an inert atmosphere of nitrogen or argon. This is critical as TMS-TCA is moisture-sensitive.

-

Charge Reagents: To the flask, add anhydrous potassium fluoride and tetrabutylammonium iodide.

-

Add Solvent and Substrate: Add anhydrous toluene via syringe, followed by cyclohexene. Begin vigorous stirring to create a fine suspension.

-

Reagent Addition: Slowly add this compound to the stirring suspension at room temperature via syringe over 10-15 minutes. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to a gentle reflux (or a specified temperature such as 80 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC analysis.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove solid potassium salts. Wash the filter cake with a small amount of toluene or diethyl ether.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 7,7-Dichlorobicyclo[4.1.0]heptane.

Caption: Experimental workflow for dichlorocyclopropanation.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all reagents is a top priority. This compound is a reactive and hazardous chemical that requires careful management.

-

Hazard Profile: TMS-TCA is a flammable liquid and vapor.[3] It causes skin and serious eye irritation and may cause respiratory irritation upon inhalation.[2][3] It reacts with water, potentially releasing irritating fumes.[3]

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including:

-

Nitrile or neoprene gloves

-

Chemical safety goggles and a face shield

-

A flame-resistant lab coat

-

A NIOSH-certified respirator with an organic vapor/acid gas cartridge may be necessary for handling larger quantities or in case of ventilation failure.[3]

-

-

Handling: Use non-sparking tools and ground/bond all containers and transfer equipment to prevent static discharge.[2] Avoid all contact with skin and eyes. Emergency eyewash stations and safety showers must be readily accessible.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] The container must be kept tightly sealed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture. Store in a locked, designated area for flammable and reactive chemicals, away from incompatible materials such as strong acids and oxidizing agents.[3]

References

-

Title: A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation Source: Molecules, 2003 URL: [Link]

-

Title: this compound: a new reagent for salt-free silylations Source: Tetrahedron Letters, 1985 URL: [Link]

-

Title: Applications of phase-transfer catalysis. XXXII. This compound: a new starting material for dichlorocarbene Source: Journal of Organometallic Chemistry, 1985 URL: [Link]

-

Title: this compound - Safety Data Sheet Source: Gelest, Inc., 2016 URL: [Link]

-

Title: 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis Source: Chemistry LibreTexts, 2024 URL: [Link]

-

Title: e-EROS Encyclopedia of Reagents for Organic Synthesis (Entry for this compound) Source: ResearchGate, 2015 URL: [Link]

-

Title: Artifacts in trimethylsilyl derivatization reactions and ways to avoid them Source: Journal of Chromatography A, 2009 URL: [Link]

-

Title: Dichlorocarbene Source: Wikipedia URL: [Link]

-

Title: An In-Depth Guide to Silylation Reagents: Applications and Benefits Source: Changfu Chemical URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Stryenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes [organic-chemistry.org]

- 3. 7,7-Dichlorobicyclo[4.1.0]heptane | 823-69-8 | Benchchem [benchchem.com]

- 4. RU2266910C1 - Method for preparing 7,7-dichlorobicyclo[4,1,0]heptyl-2-phosphonic acid dichloroanhydride - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. m.chem960.com [m.chem960.com]

- 8. researchgate.net [researchgate.net]

- 9. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to Trimethylsilyl Trichloroacetate (CAS No. 25436-07-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of trimethylsilyl trichloroacetate (TMS-TCA), a versatile reagent in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps, but a deep understanding of the causality behind its applications, ensuring both scientific integrity and practical utility.

Introduction: Unveiling a Niche Reagent

This compound, bearing the CAS number 25436-07-1, is an organosilicon compound that has carved a significant niche for itself, particularly as a precursor to reactive intermediates. While not as commonplace as reagents like trimethylsilyl chloride, its unique reactivity profile offers elegant solutions to specific synthetic challenges, most notably in the construction of strained ring systems. This guide will delve into its core properties, synthesis, mechanistic pathways, and applications, with a special focus on its relevance in the development of pharmaceutically active compounds.

Core Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory.

| Property | Value | Source/Comment |

| CAS Number | 25436-07-1 | |

| Molecular Formula | C₅H₉Cl₃O₂Si | |

| Molecular Weight | 235.57 g/mol | |

| Appearance | Colorless liquid | Fumes in moist air |

| Boiling Point | 184.7 °C at 760 mmHg | [1] |

| Density | 1.237 g/cm³ | [1] |

| Flash Point | 44.7 °C | [1] |

Safety and Handling: this compound is a flammable liquid and vapor.[2] It is also a skin and serious eye irritant and may cause respiratory irritation.[2] Handling should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] It is stable in sealed containers under a dry, inert atmosphere but reacts with water and strong oxidizing agents.[2]

Synthesis of this compound: A Practical Protocol

While several methods can be envisioned for the synthesis of TMS-TCA, a common and effective approach involves the silylation of trichloroacetic acid. This can be achieved using various silylating agents. A plausible and efficient method, adapted from procedures for similar trimethylsilyl esters, involves the reaction of trichloroacetic acid with a potent silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).[4][5] A more direct approach utilizes the reaction of trichloroacetic acid with trimethylsilyl chloride (TMSCl) in the presence of a base to neutralize the liberated HCl.[6]

Detailed Experimental Protocol (Illustrative)

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, is charged trichloroacetic acid (1.0 eq.). Anhydrous toluene is added as a solvent. The solution is stirred under a nitrogen atmosphere, and triethylamine (1.1 eq.) is added dropwise. To this stirred solution, trimethylsilyl chloride (1.1 eq.) is added slowly via a dropping funnel. The reaction mixture is then heated to a gentle reflux and monitored by TLC or GC for the disappearance of the starting material. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by fractional distillation under vacuum to afford this compound as a colorless liquid.

Causality of Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical to prevent the hydrolysis of both the silylating agent and the product.[6]

-

Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[6]

-

Inert Atmosphere: A nitrogen atmosphere prevents the ingress of moisture, which would lead to the decomposition of the product.

The Core Reactivity: In-Situ Generation of Trimethylsilylketene

The primary synthetic utility of this compound stems from its ability to serve as a convenient precursor for the in-situ generation of trimethylsilylketene upon thermolysis. This reactive ketene is a valuable intermediate for various cycloaddition reactions.

Mechanism of Silylketene Formation

The formation of trimethylsilylketene from TMS-TCA is believed to proceed through a thermal elimination of trimethylsilyl chloride. This reaction is analogous to the thermal decomposition of other α-halo carbonyl compounds. The presence of the silicon atom and the trichloromethyl group facilitates this elimination.

Caption: Proposed mechanism for the thermal generation of trimethylsilylketene from TMS-TCA.

Applications in Drug Development: The Synthesis of β-Lactams

The β-lactam ring is a cornerstone structural motif in a vast array of antibiotics, including penicillins, cephalosporins, and carbapenems.[7] The Staudinger [2+2] cycloaddition of a ketene with an imine is a powerful and convergent method for the synthesis of the β-lactam core.[8] The in-situ generation of trimethylsilylketene from TMS-TCA provides a practical entry into this important class of reactions, particularly for the synthesis of β-lactam antibiotic precursors.[9]

The Staudinger [2+2] Cycloaddition

The trimethylsilylketene generated from TMS-TCA readily undergoes a [2+2] cycloaddition reaction with a wide variety of imines to furnish 3-trimethylsilyl-β-lactams. The trimethylsilyl group can be subsequently removed or functionalized, adding to the synthetic versatility of this approach.

Caption: Workflow for the synthesis of β-lactams using TMS-TCA.

Application in Carbapenem Synthesis

Carbapenems, such as imipenem and meropenem, are a class of broad-spectrum β-lactam antibiotics that are often used to treat severe bacterial infections.[10] The synthesis of the carbapenem core often relies on the construction of a bicyclic β-lactam system. While specific industrial syntheses are often proprietary, the use of ketene-imine cycloadditions is a well-established strategy in the synthesis of carbapenem intermediates.[11] The use of TMS-TCA to generate the necessary ketene for such cycloadditions represents a viable and documented approach in the broader context of β-lactam synthesis.[9]

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be very simple, showing a single sharp singlet for the nine equivalent protons of the trimethylsilyl (TMS) group. This signal is anticipated to appear in the upfield region of the spectrum.

-

Predicted Chemical Shift (δ): 0.2-0.5 ppm (s, 9H, -Si(CH₃)₃). The electron-donating nature of the silicon atom shields these protons, causing them to resonate at a high field.[12]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show three distinct signals.

-

Predicted Chemical Shifts (δ):

-

-Si(CH₃)₃: ~0-5 ppm. Similar to the protons, the carbons of the TMS group are shielded.

-

C=O: ~160-170 ppm. The carbonyl carbon of the ester is significantly deshielded.[13]

-

-CCl₃: ~90-100 ppm. The carbon atom of the trichloromethyl group is deshielded by the three electronegative chlorine atoms.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group and the various C-H and Si-C bonds.

-

Predicted Absorption Frequencies (cm⁻¹):

Conclusion: A Specialized Tool for Complex Syntheses

This compound, while a specialized reagent, offers a powerful and elegant solution for the in-situ generation of trimethylsilylketene. Its application in the Staudinger [2+2] cycloaddition provides a direct and efficient route to 3-trimethylsilyl-β-lactams, which are valuable intermediates in the synthesis of β-lactam antibiotics and other pharmacologically relevant molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe implementation in the research and development of new chemical entities.

References

-

Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate. MDPI. Available at: [Link] (Accessed: January 20, 2026).

-

Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available at: [Link] (Accessed: January 20, 2026).

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. Available at: [Link] (Accessed: January 20, 2026).

-

Trimethylsilyl chloride. Wikipedia. Available at: [Link] (Accessed: January 20, 2026).

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link] (Accessed: January 20, 2026).

-

Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2- trichloroacetimidate. ChemRxiv. Available at: [Link] (Accessed: January 20, 2026).

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link] (Accessed: January 20, 2026).

-

Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link] (Accessed: January 20, 2026).

-

Advances in the chemistry of β-lactam and its medicinal applications. PMC. Available at: [Link] (Accessed: January 20, 2026).

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link] (Accessed: January 20, 2026).

-

29 Si-NMR chemical shifts of trimethylsilyl esters of sulfonic acids ROSiMe 3 d 29Si (ppm). ResearchGate. Available at: [Link] (Accessed: January 20, 2026).

-

Lewis Acid Activated Reactions of Silyl Ketenes for the Preparation of α-Silyl Carbonyl Compounds. ResearchGate. Available at: [Link] (Accessed: January 20, 2026).

-

Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link] (Accessed: January 20, 2026).

-

Lewis Acid-Activated Reactions of Silyl Ketenes for the Preparation of α-Silyl Carbonyl Compounds. Sci-Hub. Available at: [Link] (Accessed: January 20, 2026).

-

Advances in the chemistry of β-lactam and its medicinal applications. PMC. Available at: [Link] (Accessed: January 20, 2026).

-

Stereospeific 1H-NMR analysis of trimethylsilyl derivatives of glycerides with a chiral shift reagent. Sci-Hub. Available at: [Link] (Accessed: January 20, 2026).

-

Infrared spectra of organosilicon compounds in the CsBr region. Semantic Scholar. Available at: [Link] (Accessed: January 20, 2026).

-

Synthesis of 30. TMSCl=trimethylsilyl chloride, TFA=trifluoroacetic acid. ResearchGate. Available at: [Link] (Accessed: January 20, 2026).

-

This compound. Gelest, Inc. Available at: [Link] (Accessed: January 20, 2026).

-

Synthesis, structural and spectroscopic features of 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide and 2,2,2-trimethyl-N-[(trimethylsilyl)methyl]acetamide. ResearchGate. Available at: [Link] (Accessed: January 20, 2026).

-

This compound. Gelest, Inc. Available at: [Link] (Accessed: January 20, 2026).

- CN103755734A - Synthesis method of trimethylsilyl acetate. Google Patents.

-

Ketene. Wikipedia. Available at: [Link] (Accessed: January 20, 2026).

-

IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. Pressure Sensitive Tape Council. Available at: [Link] (Accessed: January 20, 2026).

-

Synthesis of beta-lactams with pi electron-withdrawing substituents. ResearchGate. Available at: [Link] (Accessed: January 20, 2026).

-

NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC. Available at: [Link] (Accessed: January 20, 2026).

-

Mechanism and Kinetics of Hexamethyldisilazane Reaction with a Fumed Silica Surface. ResearchGate. Available at: [Link] (Accessed: January 20, 2026).

- IR Spectroscopy of Esters. Google Sites.

-

13C NMR Chemical Shift Table. Oregon State University. Available at: [Link] (Accessed: January 20, 2026).

-

This compound. ChemSrc. Available at: [Link] (Accessed: January 20, 2026).

-

13-C NMR Chemical Shift Table.pdf. Available at: [Link] (Accessed: January 20, 2026).

- US3057916A - Process for preparing trichloroacetic acid. Google Patents.

-

The carbapenems: new broad spectrum beta-lactam antibiotics. PubMed. Available at: [Link] (Accessed: January 20, 2026).

- US7507814B2 - Process for preparation of imipenem. Google Patents.

-

Hexamethyldisilazane. ResearchGate. Available at: [Link] (Accessed: January 20, 2026).

-

Conversion of trichloroacetic acid to dichloroacetic acid in biological samples. PubMed. Available at: [Link] (Accessed: January 20, 2026).

-

How to prepare Trichloroacetyl chloride from Trichloroacetic Acid? ResearchGate. Available at: [Link] (Accessed: January 20, 2026).

-

13.11 Characteristics of 13C NMR Spectroscopy. OpenStax. Available at: [Link] (Accessed: January 20, 2026).

- KR101299162B1 - Method for preparing intermediates of imipenem. Google Patents.

-

sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link] (Accessed: January 20, 2026).

-

Imipenem. Wikipedia. Available at: [Link] (Accessed: January 20, 2026).

- WO2002094828A1 - Process for the preparation of imipenem. Google Patents.

Sources

- 1. This compound | CAS#:25436-07-1 | Chemsrc [chemsrc.com]

- 2. TRIMETHYLSILANE(993-07-7) 1H NMR spectrum [chemicalbook.com]

- 3. gelest.com [gelest.com]

- 4. baranlab.org [baranlab.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trichloroacetic acid - Wikipedia [en.wikipedia.org]

- 11. WO2002094828A1 - Process for the preparation of imipenem - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 14. purdue.edu [purdue.edu]

- 15. gelest.com [gelest.com]

An In-Depth Technical Guide to Trimethylsilyl Trichloroacetate: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent in the Organic Chemist's Toolkit

Trimethylsilyl trichloroacetate, a seemingly unassuming organosilicon compound, holds a significant place in the arsenal of synthetic organic chemists. Its utility lies primarily in its ability to serve as a convenient and efficient precursor to dichlorocarbene (:CCl₂), a highly reactive intermediate essential for the construction of gem-dichlorocyclopropanes. These three-membered rings are not merely chemical curiosities; they are valuable building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, offering field-proven insights for researchers and professionals in drug development and chemical synthesis.

The Genesis of a Reagent: Discovery and Historical Context

The story of this compound is intrinsically linked to the broader development of organosilicon chemistry and the study of reactive intermediates. While a definitive first synthesis of this compound is not readily apparent in early literature, its emergence can be traced to the burgeoning interest in silyl esters in the mid-20th century.[1] The pioneering work of chemists in the 1940s and 1950s laid the groundwork for the preparation and understanding of a vast array of organosilicon compounds.[2]

The true value of this compound became evident with the discovery of its utility as a dichlorocarbene source. The study of carbenes, neutral divalent carbon species, was a fertile ground of research in the mid-20th century.[3] The generation of dichlorocarbene, in particular, attracted significant attention due to its ability to undergo [1+2] cycloaddition reactions with alkenes to form gem-dichlorocyclopropanes.[4] Early methods for generating dichlorocarbene, such as the reaction of chloroform with a strong base, were often harsh and not suitable for all substrates.[4]

The innovation of using silyl esters as carbene precursors offered a milder and more controlled alternative. The thermal decomposition of sodium trichloroacetate was known to produce dichlorocarbene, and the logical extension to its silyl ester counterpart provided a more soluble and versatile reagent for organic solvents.[5] This development allowed for the generation of dichlorocarbene under neutral conditions, expanding the scope of its application in the synthesis of sensitive and complex molecules.

Synthesis and Chemical Properties

This compound is a colorless liquid that is sensitive to moisture.[6] Its synthesis is typically achieved through the reaction of trichloroacetic acid or its sodium salt with a trimethylsilylating agent, most commonly trimethylsilyl chloride.[7]

General Synthesis Workflow

The synthesis of this compound is a straightforward silylation reaction. The general workflow involves the reaction of a trichloroacetate source with a trimethylsilylating agent, followed by purification.

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Sodium Trichloroacetate

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Sodium trichloroacetate

-

Trimethylsilyl chloride (freshly distilled)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel

-

Heating mantle

-

Schlenk line or similar inert atmosphere setup

-

Distillation apparatus

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere of nitrogen or argon. Flame-dry all glassware before use to ensure anhydrous conditions.

-

Reaction Mixture: To the round-bottom flask, add sodium trichloroacetate and anhydrous THF. Stir the suspension to ensure good mixing.

-

Addition of Trimethylsilyl Chloride: Add freshly distilled trimethylsilyl chloride to the dropping funnel. Add the trimethylsilyl chloride dropwise to the stirred suspension of sodium trichloroacetate in THF at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as GC-MS by observing the disappearance of trimethylsilyl chloride.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A white precipitate of sodium chloride will have formed.

-

Purification:

-

Filter the reaction mixture under an inert atmosphere to remove the sodium chloride precipitate.

-

Wash the precipitate with a small amount of anhydrous hexane to recover any remaining product.

-

Combine the filtrate and the washings.

-

Remove the solvent (THF and hexane) under reduced pressure.

-

Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

The Power of Dichlorocarbene: Mechanism and Applications

The primary synthetic utility of this compound lies in its role as a thermal precursor to dichlorocarbene. Upon heating, it smoothly decomposes to generate dichlorocarbene, trimethylsilanol, and carbon dioxide.

Mechanism of Dichlorocarbene Generation

The thermolysis of this compound proceeds through a concerted mechanism involving a six-membered transition state.

Figure 2: Mechanism of dichlorocarbene generation from this compound.

This method offers several advantages over other dichlorocarbene precursors, as summarized in the table below.

| Dichlorocarbene Precursor | Generation Conditions | Advantages | Disadvantages |

| This compound | Thermal (80-140 °C), neutral | Neutral conditions, good solubility in organic solvents, clean reaction. | Requires elevated temperatures. |

| Chloroform and Base (e.g., NaOH, KOtBu) | Basic, often biphasic with a phase-transfer catalyst | Inexpensive and readily available reagents. | Harsh basic conditions, potential for side reactions, environmental concerns with chloroform.[8] |

| Sodium Trichloroacetate | Thermal (anhydrous), neutral | Anhydrous and neutral conditions, avoids strong bases.[9] | Requires elevated temperatures, limited solubility in some organic solvents. |

| Phenyl(trichloromethyl)mercury (Seyferth's Reagent) | Thermal, neutral | Generates dichlorocarbene under mild, neutral conditions. | Highly toxic due to mercury content.[9] |

| Dichlorodiazirine | Photochemical, neutral | Clean reaction with nitrogen gas as the only byproduct, mild conditions.[9] | Multi-step synthesis, requires photochemical equipment.[9] |

Application in Cyclopropanation of Alkenes

The in situ generation of dichlorocarbene from this compound allows for the efficient cyclopropanation of a wide variety of alkenes to form gem-dichlorocyclopropanes.[10] This reaction is a powerful tool for introducing a three-membered ring into a molecule, which can then be further functionalized.

Figure 3: General reaction scheme for the cyclopropanation of an alkene with dichlorocarbene.

Detailed Experimental Protocol: Cyclopropanation of Styrene

This protocol provides a representative example of a cyclopropanation reaction using this compound.

Materials:

-

Styrene

-

This compound

-

Anhydrous toluene

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Inert atmosphere setup

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere.

-

Reaction Mixture: To the round-bottom flask, add styrene and anhydrous toluene.

-

Addition of Reagent: Add this compound to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for several hours. Monitor the reaction progress by GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: The product, 1,1-dichloro-2-phenylcyclopropane, can be purified from the reaction mixture by fractional distillation under reduced pressure or by column chromatography on silica gel.

Safety and Handling

This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, it is crucial to handle this reagent with appropriate safety precautions in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.[8]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[8]

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[8]

Handling and Storage:

-

Handle under an inert atmosphere to prevent hydrolysis.[8]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][8]

-

Ground and bond containers when transferring the material to prevent static discharge.[1]

-

Use only non-sparking tools.[8]

In Case of Accidental Exposure:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[1]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Conclusion

This compound has established itself as a valuable reagent in organic synthesis, primarily due to its efficacy as a thermal source of dichlorocarbene. Its ability to generate this reactive intermediate under neutral conditions has broadened the scope of cyclopropanation reactions, enabling the synthesis of complex molecules with sensitive functional groups. By understanding its history, synthesis, and reaction mechanisms, and by adhering to strict safety protocols, researchers can continue to leverage the power of this versatile organosilicon compound to advance the frontiers of chemical synthesis and drug discovery.

References

-

Gelest, Inc. (2016). This compound Safety Data Sheet. Retrieved from [Link]

-

Oda, S., & Yamamoto, H. (2013). Synthesis of β‑Hydroxy-α-haloesters through Super Silyl Ester Directed Syn-Selective Aldol Reaction. Organic Letters, 15(23), 6030–6033. [Link]

-

Silyl Esters as Reactive Intermediates in Organic Synthesis. (n.d.). CORE. Retrieved from [Link]

-

Morgalyuk, V., et al. (2019). New synthesis of trimethylsilyl esters of phosphorus(III) acids. ResearchGate. [Link]

-

Wikipedia. (n.d.). Dichlorocarbene. Retrieved from [Link]

-

Silyl Esters as Reactive Intermediates in Organic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Fujita, T., et al. (n.d.). Siloxy Esters as Traceless Activator of Carboxylic Acids: Boron-Catalyzed Chemoselective Asymmetric Aldol Reaction. ChemRxiv. [Link]

-

Chuprakov, S., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PubMed Central. [Link]

-

Pawlenko, S. (n.d.). Organosilicon Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

-

Study.com. (n.d.). Dichlorocarbene can also be generated by heating sodium trichloro... Retrieved from [Link]

-

Gelest. (n.d.). Direct Conversion of Silyl Ethers to Organic Functionality. Retrieved from [Link]

-

Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. [Link]

-

UNT Digital Library. (n.d.). Synthesis of organosilicon compounds. Retrieved from [Link]

-

Morrow, B. H., et al. (2000). Mechanism and Kinetics of Hexamethyldisilazane Reaction with a Fumed Silica Surface. ResearchGate. [Link]

-

Little, J. L. (n.d.). (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 30. TMSCl=trimethylsilyl chloride, TFA=trifluoroacetic acid. Retrieved from [Link]

-

Synthesis of Silylboronic Esters Functionalized on Silicon. (n.d.). ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Hexamethyldisilazane. Retrieved from [Link]

-

Gelest, Inc. (2016). This compound Safety Data Sheet. Retrieved from [Link]

-

Templin, M. V., et al. (1996). Conversion of trichloroacetic acid to dichloroacetic acid in biological samples. PubMed. [Link]

-

Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. Retrieved from [Link]

-

Costentin, C., et al. (2011). Self-decarboxylation of trichloroacetic acid redox catalyzed by trichloroacetate ions in acetonitrile solutions. Organic & Biomolecular Chemistry. [Link]

-

Wikipedia. (n.d.). Trichloroacetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsilyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). trimethylsilyl azide. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Dichlorocarbene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). acetone trimethysilyl enol ether. Retrieved from [Link]

- Google Patents. (n.d.). KR101350003B1 - Organosilicon compounds, their preparation and their use.

-

Chemistry LibreTexts. (2023). 3.5: Organosilicon and Organogermanium Compounds. Retrieved from [Link]

-

Lin, H., et al. (2003). A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. PubMed Central. [Link]

-

Organosilicon Compounds. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Dichlorocarbene [chemeurope.com]

- 4. Dichlorocarbene - Wikipedia [en.wikipedia.org]

- 5. Dichlorocarbene can also be generated by heating sodium trichloro... | Study Prep in Pearson+ [pearson.com]

- 6. gelest.com [gelest.com]

- 7. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 8. figshare.com [figshare.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Trimethylsilyl Trichloroacetate: A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Silylation in Modern Chemistry

In the intricate landscape of organic synthesis and drug development, the selective and temporary masking of reactive functional groups is a cornerstone of success.[1][2][3] This strategy, known as protection, allows for chemical transformations on other parts of a molecule without unintended side reactions.[1][2] Among the diverse arsenal of protecting groups, silyl ethers, formed through a process called silylation, have emerged as indispensable tools due to their tunable stability and mild removal conditions.[1][3][4]

This guide focuses on a particularly potent and versatile reagent in the chemist's toolkit: Trimethylsilyl trichloroacetate (TMS-TCA). While classic reagents like trimethylsilyl chloride (TMSCl) are widely used, TMS-TCA offers unique reactivity profiles and advantages in specific applications.[5] As Senior Application Scientists, our goal is to provide not just a protocol, but a deep, mechanistic understanding of TMS-TCA, empowering you to leverage its full potential in your research and development endeavors.

Understanding this compound (TMS-TCA)

1.1. Chemical and Physical Properties

This compound, with the chemical formula C5H9Cl3O2Si, is a derivative of trichloroacetic acid.[6] Key physical properties are summarized below for quick reference.

| Property | Value |

| CAS Number | 25436-07-1 |

| Molecular Weight | 235.57 g/mol |

| Boiling Point | 184.7 °C at 760 mmHg[6] |

| Density | 1.3 g/cm³[6] |

| Flash Point | 38.3 °C[6] |

Data sourced from authoritative chemical databases.[6]

1.2. Synthesis of this compound

The synthesis of TMS-TCA is relatively straightforward, making it an accessible reagent. A common and efficient method involves the reaction of trichloroacetic acid with a silylating agent like hexamethyldisiloxane, often catalyzed by sulfuric acid.[7] Another route involves the reaction of trichloroacetic acid with chlorotrimethylsilane.[6]

The Silylation Mechanism: A Tale of Activation and Nucleophilic Attack

The efficacy of TMS-TCA as a silylating agent lies in the electronic nature of the trichloroacetate group. The three chlorine atoms are strongly electron-withdrawing, making the trichloroacetate anion a good leaving group. This enhances the electrophilicity of the silicon atom, rendering it more susceptible to nucleophilic attack by alcohols, amines, and other protic functional groups.

The general mechanism for the silylation of an alcohol (R-OH) with TMS-TCA can be depicted as follows:

Figure 1. General Silylation Reaction with TMS-TCA.

Applications in Synthesis: Beyond Simple Protection

While TMS-TCA is an effective silylating agent for protecting alcohols, its utility extends to more complex transformations.

3.1. Silylation of Alcohols and Amines

Similar to other silylating agents, TMS-TCA readily reacts with primary and secondary alcohols to form the corresponding trimethylsilyl ethers.[3][8] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the trichloroacetic acid byproduct.

3.2. A Chloroform Alternative for Trichloromethylation

A significant application of TMS-TCA is its use as a synthon for the trichloromethide anion (CCl3-).[7] This provides a safer and more convenient alternative to using chloroform and a strong base. For instance, TMS-TCA can react with aldehydes in the presence of a catalytic amount of a suitable base to generate α-(trichloromethyl)carbinols, which are valuable intermediates in pharmaceutical synthesis.[7]

Experimental Protocols: A Practical Guide

4.1. General Procedure for the Silylation of a Primary Alcohol

This protocol provides a self-validating system for the protection of a primary alcohol using TMS-TCA.

Materials:

-

Primary alcohol

-

This compound (TMS-TCA)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et3N), freshly distilled

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Preparation: Under an inert atmosphere (N2 or Ar), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

-

Addition of Base: Add freshly distilled triethylamine (1.2 eq) to the solution.

-

Addition of Silylating Agent: Slowly add a solution of TMS-TCA (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO3.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired trimethylsilyl ether.

Figure 2. Workflow for the Silylation of a Primary Alcohol.

Comparative Analysis: TMS-TCA vs. Other Silylating Agents

The choice of a silylating agent is critical and depends on the specific requirements of the synthesis. Here's a comparison of TMS-TCA with other common trimethylsilylating agents.

| Silylating Agent | Leaving Group | Reactivity | Byproducts | Key Advantages |

| TMS-Cl | Cl- | Moderate | HCl | Cost-effective, widely used.[1][9] |

| TMS-OTf | OTf- | Very High | TfOH | Extremely reactive, for hindered substrates.[5][10] |

| BSA | Acetamide | High | Acetamide | Volatile byproducts, good for GC.[3][11] |

| HMDS | NH3 | Moderate | NH3 | Mild, ammonia byproduct is easily removed.[12] |

| TMS-TCA | CCl3COO- | High | CCl3COOH | Good leaving group, also a CCl3- source.[7] |

This table highlights that while TMS-Cl is a workhorse reagent, TMS-TCA offers a higher reactivity due to the excellent leaving group ability of the trichloroacetate anion, without the extreme reactivity and potential for side reactions of TMS-OTf.[5]

Safety and Handling: A Scientist's Responsibility

As with all chemical reagents, proper safety precautions are paramount when handling this compound.

-

Handling: Always handle TMS-TCA in a well-ventilated fume hood.[13][14] Avoid contact with skin, eyes, and clothing.[13][15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (neoprene or nitrile rubber are recommended), and a lab coat.[2][13]

-

Storage: Store TMS-TCA in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[13] It is sensitive to moisture and should be stored under an inert atmosphere.[2]

-

In case of exposure:

-

Fire: TMS-TCA is a flammable liquid and vapor.[13] Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[14]

Conclusion: A Powerful Tool for the Discerning Chemist

This compound is more than just another silylating agent. Its unique combination of high reactivity, facilitated by the trichloroacetate leaving group, and its dual role as a trichloromethide synthon, makes it a powerful and strategic tool in organic synthesis. By understanding its underlying mechanisms and applying the robust protocols outlined in this guide, researchers and drug development professionals can unlock new synthetic pathways and accelerate their scientific discoveries.

References

- This compound AS A CHLOROFORM ALTERNATIVE FOR THE SYNTHESIS OF α-(TRICHOLOROMETHYL)-3-NITROBENZYL ALCOHOL. (URL: )

- TRIMETHYLSILYL TRICHLOROACET

- This compound - Safety D

- Trimethylsilyl trifluoroacet

- Mastering Silylation: The Chemistry of Chlorotrimethylsilane in Protecting Functional Groups. (URL: )

- An In-depth Technical Guide to the Safety and Handling of Trimethylsilyl Compounds - Benchchem. (URL: )

- SAFETY D

- silyl

- Organic Syntheses Procedure. (URL: )

-

Silylation - Wikipedia. (URL: [Link])

-

Trimethylsilyl group - Wikipedia. (URL: [Link])

- Exploring the Synthesis and Applications of Trimethylsilyl Acet

-

techniques for silylation - ResearchGate. (URL: [Link])

- Chlorotrimethylsilane: Synthesis, Applications, and Safety in Organic Chemistry. (URL: )

-

This compound | CAS#:25436-07-1 | Chemsrc. (URL: [Link])

- General Silylation Procedures - Gelest Technical Library. (URL: )

-

Trimethylsilyl Triflate vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better? | Aure Chemical. (URL: [Link])

- A Comparative Guide to Silylating Agents for Complex M

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Silylation - Wikipedia [en.wikipedia.org]

- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 5. Trimethylsilyl Triflate vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better? | Aure Chemical [aurechem.com]

- 6. This compound | CAS#:25436-07-1 | Chemsrc [chemsrc.com]

- 7. tandfonline.com [tandfonline.com]

- 8. General Silylation Procedures - Gelest [technical.gelest.com]

- 9. nbinno.com [nbinno.com]

- 10. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. gelest.com [gelest.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. synquestlabs.com [synquestlabs.com]

Unraveling the Reactivity of Trimethylsilyl Trichloroacetate: A Theoretical and Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract